molecular formula C14H15N3O3S B6559388 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide CAS No. 921522-22-7

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B6559388
CAS No.: 921522-22-7
M. Wt: 305.35 g/mol
InChI Key: CBLYPGLBVWYPQJ-UHFFFAOYSA-N
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Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that features a thiazole ring, an acetamido group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Methoxyphenyl Substitution: The final step involves the coupling of the acetamido-thiazole intermediate with 3-methoxyphenyl acetic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, would be employed to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The acetamido group may form hydrogen bonds with amino acid residues, enhancing binding affinity. The methoxyphenyl group can contribute to hydrophobic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    2-(2-acetamido-1,3-thiazol-4-yl)-N-phenylacetamide: Lacks the methoxy group on the phenyl ring.

    2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methoxyphenyl)acetamide: Has the methoxy group in a different position on the phenyl ring.

    2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9(18)15-14-17-11(8-21-14)7-13(19)16-10-4-3-5-12(6-10)20-2/h3-6,8H,7H2,1-2H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLYPGLBVWYPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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